3-(Methylsulfonyl)phenol

Description

The exact mass of the compound 3-(Methylsulfonyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methylsulfonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

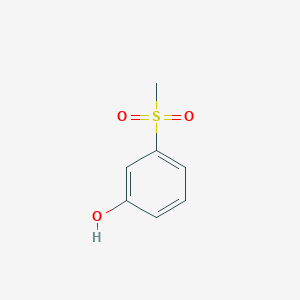

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZXZRGNTXHLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348453 | |

| Record name | 3-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-61-2 | |

| Record name | 3-(Methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Methylsulfonyl)phenol

Introduction

3-(Methylsulfonyl)phenol, also known as methyl m-hydroxyphenyl sulfone, is a key organic intermediate whose structural motifs are of significant interest in medicinal chemistry and materials science. As a substituted phenol, its physical properties are governed by the interplay between the hydrogen-bonding capacity of the hydroxyl group and the potent electron-withdrawing nature of the meta-positioned methylsulfonyl group. Understanding these properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for the formulation of novel therapeutics.

This guide provides a comprehensive analysis of the core physical properties of 3-(Methylsulfonyl)phenol. Moving beyond a simple recitation of data, we will explore the causal relationships between its molecular structure and its macroscopic properties, provide field-proven experimental protocols for their validation, and discuss the implications of these characteristics within the context of research and drug development.

Molecular and Chemical Identity

Accurate identification is the foundation of all scientific inquiry. 3-(Methylsulfonyl)phenol is registered under the following identifiers:

-

CAS Number: 14763-61-2[1]

-

Molecular Formula: C₇H₈O₃S[2]

-

Molecular Weight: 172.20 g/mol [2]

-

Common Synonyms: 3-(Hydroxyphenyl) methyl sulfone, Methyl m-hydroxyphenyl sulfone, Phenol, m-(methylsulfonyl)-[1]

The molecule's structure, featuring a phenyl ring substituted with a hydroxyl group and a methylsulfonyl group at the 1 and 3 positions, respectively, is visualized below.

Caption: Molecular Structure of 3-(Methylsulfonyl)phenol.

Core Physical Properties: A Comparative Analysis

While specific experimental data for 3-(Methylsulfonyl)phenol is not as widely published as for its para-isomer, its properties can be reliably inferred and understood through comparison with phenol and 4-(methylsulfonyl)phenol. The methylsulfonyl group is a powerful modulator of the phenol core's characteristics.

| Property | 3-(Methylsulfonyl)phenol | 4-(Methylsulfonyl)phenol (Isomer) | Phenol (Parent Compound) |

| Appearance | White to off-white solid[1] | Tan to pink-brown powder[3] | Colorless-to-light-pink crystalline solid |

| Melting Point | Data not readily available | 90-95 °C[3] | 40.5 °C |

| Boiling Point | Data not readily available | ~272 °C (estimate)[3] | 181.7 °C |

| Solubility | Soluble in polar solvents (water, alcohols)[1] | Soluble in DMSO, Methanol; slightly soluble in water[3] | 8.3 g/100 mL in water[4] |

| pKa (Acidity) | Data not readily available | 7.83 (at 25 °C)[3] | ~9.98[4] |

Physical State and Solubility

3-(Methylsulfonyl)phenol is a white to off-white solid at room temperature[1]. Its solid state, in contrast to the lower-melting m-cresol (11 °C), is a direct consequence of the increased molecular polarity imparted by the sulfone moiety. This polarity, along with the hydroxyl group's ability to act as a hydrogen bond donor and the sulfonyl oxygens acting as hydrogen bond acceptors, enhances intermolecular forces, leading to a more stable crystal lattice and a higher melting point than phenol.

The presence of these polar functional groups also dictates its solubility. The compound is soluble in polar organic solvents and, notably, in water[1]. The sulfonyl group significantly increases the molecule's polarity, enhancing its ability to interact with water molecules and overcoming the hydrophobicity of the benzene ring[1].

Acidity and the Influence of the Sulfonyl Group

Phenol is weakly acidic, with a pKa of approximately 9.98[4]. The introduction of the methylsulfonyl group causes a dramatic increase in acidity, lowering the pKa by more than two full units. This is explained by the powerful electron-withdrawing nature of the -SO₂CH₃ group.

-

Inductive Effect: The highly electronegative oxygen atoms in the sulfonyl group pull electron density away from the phenyl ring through the sigma bonds.

-

Resonance Effect (for the para-isomer): In the 4-isomer, the sulfonyl group can participate in resonance, further delocalizing the negative charge of the conjugate base (phenoxide).

This electron withdrawal stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group. By delocalizing the negative charge, the conjugate base becomes more stable and less basic, thus making the parent phenol more acidic. For 3-(Methylsulfonyl)phenol, the inductive effect is dominant. We can confidently predict its pKa will also be significantly lower than that of phenol, likely in a similar range to its para-isomer, rendering it a much stronger acid.

Spectroscopic Profile for Compound Verification

Characterization and identity confirmation in a laboratory setting rely on spectroscopic analysis.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Methylsulfonyl)phenol will be characterized by several key absorptions. A broad peak is expected in the range of 3550-3200 cm⁻¹ due to the O-H stretching of the hydrogen-bonded hydroxyl group[5]. Two strong, sharp absorption bands characteristic of the sulfone group should appear around 1350-1300 cm⁻¹ (asymmetric S=O stretch) and 1160-1120 cm⁻¹ (symmetric S=O stretch). Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a singlet for the three protons of the methyl group (-SO₂CH₃). The four protons on the aromatic ring will present as a complex multiplet pattern. A broad singlet corresponding to the phenolic proton (-OH) will also be present, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The methyl carbon will appear upfield, while the six aromatic carbons will resonate in the typical downfield region (~110-160 ppm). The carbon atom directly attached to the hydroxyl group will be the most downfield among the ring carbons. PubChem indicates the availability of ¹³C NMR spectral data for this compound[2].

-

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, protocols must be self-validating. The following are standard, reliable methods for determining key physical properties.

Protocol for Melting Point Determination

This protocol uses a standard capillary melting point apparatus, a self-validating system when properly calibrated.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Calibration: Before analysis, verify the apparatus's accuracy using certified reference standards with known melting points (e.g., benzophenone, 48.5 °C; caffeine, 238 °C). The apparatus is considered validated if measurements are within ±0.5 °C of the certified values.

-

Sample Preparation: Ensure the 3-(Methylsulfonyl)phenol sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Measurement: Place the capillary tube in the heating block of the apparatus.

-

Ramp Rate: Use a rapid heating rate (e.g., 10-15 °C/min) for a rough determination. For the precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂. A narrow range (< 2 °C) is indicative of high purity.

Protocol for pKa Determination via Potentiometric Titration

This workflow provides a direct measure of the compound's acidity.

Caption: Workflow for pKa determination by potentiometric titration.

Causality and Self-Validation:

-

pH Meter Calibration: This step is critical for trustworthiness. The use of at least three primary standard buffers ensures the electrode's response is linear and accurate across the expected pH range.

-

Standardized Titrant: Using a titrant (NaOH) of accurately known concentration ensures the volume added corresponds precisely to the moles of analyte neutralized.

-

Half-Equivalence Point: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) dictates that when the acid is exactly half-neutralized, the concentrations of the acidic form ([HA]) and its conjugate base ([A⁻]) are equal. At this point, the log term becomes zero, and the measured pH is equal to the pKa. This principle provides the authoritative grounding for the measurement.

Relevance in Drug Development

The physical properties of 3-(Methylsulfonyl)phenol are not merely academic; they have profound implications for its application in drug discovery and development:

-

Solubility: Adequate aqueous solubility is a prerequisite for oral drug formulation and achieving sufficient concentrations for in vitro biological assays. The enhanced polarity from the sulfonyl group is beneficial in this regard.

-

Acidity (pKa): A pKa in the range of 7-8 means the compound will exist as a mixture of neutral and anionic forms at physiological pH (~7.4). This balance is critical for absorption, distribution, metabolism, and excretion (ADME) properties, affecting everything from gut absorption to target engagement.

-

Melting Point: A high melting point is often associated with high crystalline lattice energy, which can sometimes negatively impact dissolution rates and, consequently, bioavailability.

Safety and Handling

Based on available GHS data, 3-(Methylsulfonyl)phenol should be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also noted to cause serious eye damage and may cause respiratory irritation[2].

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(Methylsulfonyl)phenol is a compound whose physical properties are dominated by the strong, polar, electron-withdrawing methylsulfonyl group. This substituent transforms the parent phenol into a significantly more acidic, water-soluble solid. While some experimental data points require further investigation, a robust understanding of its character can be achieved through comparative analysis and the application of fundamental chemical principles. The protocols and insights provided in this guide equip researchers and drug development professionals with the necessary knowledge to handle, characterize, and strategically deploy this valuable chemical intermediate in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637556, 3-(Methylsulfonyl)phenol. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of pKa values of phenol and substituted phenols. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved February 7, 2026, from [Link]

Sources

- 1. CAS 14763-61-2: 3-(Methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]

- 2. 3-(Methylsulfonyl)phenol | C7H8O3S | CID 637556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-(Methylsulfonyl)phenol (CAS 14763-61-2) for Drug Development Professionals

Introduction: The Significance of the Methylsulfonylphenol Scaffold

3-(Methylsulfonyl)phenol is an organic compound featuring a phenol ring substituted at the meta-position with a methylsulfonyl group.[1] This seemingly simple molecule is of significant interest to researchers in drug discovery and development due to the unique electronic properties conferred by the sulfonyl group. The potent electron-withdrawing nature of the methylsulfonyl moiety significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1] Its utility is particularly pronounced in the design of targeted therapies, where precise molecular interactions are paramount. This guide will provide an in-depth exploration of the chemistry of 3-(methylsulfonyl)phenol and its application in the development of novel therapeutics.

Physicochemical Properties and Characterization

3-(Methylsulfonyl)phenol typically presents as a white to off-white solid. The presence of both a hydroxyl group and a polar sulfonyl group contributes to its solubility in polar organic solvents.[1]

| Property | Value | Source |

| CAS Number | 14763-61-2 | |

| Molecular Formula | C₇H₈O₃S | |

| Molecular Weight | 172.20 g/mol | |

| Appearance | White to off-white solid | |

| IUPAC Name | 3-(methylsulfonyl)phenol | |

| Synonyms | 3-Mesylphenol, 3-Hydroxyphenyl methyl sulfone |

Structural Representation:

Caption: Chemical structure of 3-(Methylsulfonyl)phenol.

Synthesis of 3-(Methylsulfonyl)phenol: Key Methodologies

The synthesis of 3-(methylsulfonyl)phenol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Oxidation of 3-(Methylthio)phenol

A common and direct route involves the oxidation of the corresponding thioether, 3-(methylthio)phenol. This method is often favored due to the relatively mild conditions and high yields.

Reaction Scheme:

Caption: Oxidation of 3-(methylthio)phenol to 3-(methylsulfonyl)phenol.

Experimental Protocol (Representative):

-

Dissolution: Dissolve 3-(methylthio)phenol in a suitable solvent such as methanol or acetic acid.

-

Oxidation: Add a stoichiometric excess of an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0-25 °C). The use of a catalyst, like sodium tungstate with hydrogen peroxide, can enhance the reaction rate.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the excess oxidizing agent with a reducing agent (e.g., sodium sulfite solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Friedel-Crafts Sulfonylation

Another approach is the Friedel-Crafts sulfonylation of a protected phenol or a phenol derivative, followed by deprotection. This method can be more complex due to the potential for multiple isomers and the harsh conditions often required. A patent describes the synthesis of methylsulfonyl benzene compounds using methanesulfonic anhydride and a catalyst like trifluoromethanesulfonic acid in a Friedel-Crafts reaction.[2]

Chemical Reactivity: A Versatile Synthetic Intermediate

The chemical reactivity of 3-(methylsulfonyl)phenol is dictated by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing methylsulfonyl group.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[3] However, the methylsulfonyl group is a strong deactivating, meta-directing group. The regiochemical outcome of electrophilic substitution on 3-(methylsulfonyl)phenol is therefore a result of the competing directing effects of these two substituents. Generally, the powerful activating effect of the hydroxyl group dominates, leading to substitution at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

Reaction Scheme for Electrophilic Substitution:

Caption: Regioselectivity in electrophilic aromatic substitution of 3-(methylsulfonyl)phenol.

-

Nitration: Treatment with dilute nitric acid is expected to yield a mixture of nitro-substituted products.[3]

-

Halogenation: Reaction with halogens (e.g., Br₂) in a non-polar solvent can lead to mono- or poly-halogenated products, depending on the reaction conditions.[3]

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo various reactions, such as etherification and esterification.

-

Williamson Ether Synthesis: Deprotonation of the phenol with a suitable base (e.g., sodium hydride or potassium carbonate) followed by reaction with an alkyl halide allows for the synthesis of a wide range of aryl ethers. This is a crucial reaction for introducing diverse side chains in drug discovery programs.

Application in Drug Development: A Cornerstone for COX-2 Inhibitors

A prominent application of the methylsulfonylphenyl motif is in the design of selective cyclooxygenase-2 (COX-2) inhibitors. These drugs are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme that is responsible for maintaining the gastric lining.[4] This selectivity is intended to reduce the gastrointestinal side effects associated with traditional NSAIDs.

The Role of the Methylsulfonyl Group in COX-2 Selectivity:

The crystal structure of COX-2 reveals a secondary pocket that is not present in COX-1. The methylsulfonyl group of selective inhibitors, such as celecoxib and rofecoxib, is designed to fit into this secondary pocket.[4] This interaction is a key determinant of COX-2 selectivity. Molecular docking studies have shown that the sulfonyl group can form hydrogen bonds with key amino acid residues in the active site of COX-2, such as Arg513 and His90, further stabilizing the inhibitor-enzyme complex.[4]

Structure-Activity Relationship (SAR) Insights:

SAR studies have consistently demonstrated the importance of the methylsulfonyl or a similar sulfonamide group for potent and selective COX-2 inhibition.[4] The 3-(methylsulfonyl)phenol scaffold can be a valuable starting point for the synthesis of novel COX-2 inhibitors, where the phenolic hydroxyl group can be functionalized to introduce other pharmacophoric features or to modulate the physicochemical properties of the molecule.

Signaling Pathway:

Caption: Simplified pathway showing the inhibition of COX-2 by a 3-(methylsulfonyl)phenol-based inhibitor.

Analytical Characterization

The purity and identity of 3-(methylsulfonyl)phenol are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for assessing the purity of 3-(methylsulfonyl)phenol and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) is a good starting point for method development.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for analysis, often after derivatization of the phenolic hydroxyl group to increase volatility.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the sulfonyl group, and the phenolic proton. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shift of the carbon bearing the hydroxyl group is particularly informative.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The PubChemLite entry for 3-(methylsulfonyl)phenol provides predicted m/z values for various adducts.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenol, the aromatic C-H and C=C stretches, and the symmetric and asymmetric S=O stretches of the sulfonyl group.

Safety and Handling

3-(Methylsulfonyl)phenol should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It may also cause respiratory irritation.[6] As a phenolic compound, it may cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

3-(Methylsulfonyl)phenol is a valuable and versatile building block in medicinal chemistry. Its unique electronic properties, arising from the combination of a hydroxyl and a methylsulfonyl group, make it a key component in the design of targeted therapeutics, most notably selective COX-2 inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working in drug discovery and development. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for the effective utilization of this important synthetic intermediate.

References

-

PubChem. Compound Summary for CID 637556, 3-(Methylsulfonyl)phenol. National Center for Biotechnology Information. [Link]

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

-

PubChemLite. 3-(methylsulfonyl)phenol (C7H8O3S). [Link]

-

Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(methylsulfonyl)phenol (C7H8O3S) [pubchemlite.lcsb.uni.lu]

- 6. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-(Hydroxyphenyl) Methyl Sulfone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Aryl Sulfones in Medicinal Chemistry

The sulfone functional group, once considered a mere structural linker, has garnered significant attention in modern drug discovery. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a valuable moiety in the design of novel therapeutic agents. Within this chemical class, hydroxyphenyl methyl sulfones represent a particularly promising scaffold. The strategic placement of a hydroxyl group on the phenyl ring introduces a key site for molecular interactions and can profoundly influence the compound's biological activity. This guide provides a comprehensive technical overview of a specific and promising isomer, 3-(Hydroxyphenyl) methyl sulfone, also known as 3-(methylsulfonyl)phenol. We will delve into its chemical characteristics, provide a detailed synthetic pathway, and explore its potential as a modulator of key biological pathways implicated in inflammation and oxidative stress.

Section 1: Physicochemical Characteristics of 3-(Hydroxyphenyl) Methyl Sulfone

3-(Hydroxyphenyl) methyl sulfone (CAS Number: 14763-61-2) is an organic compound featuring a phenyl ring substituted with a hydroxyl group at the meta-position and a methyl sulfone group. This substitution pattern imparts a unique set of physicochemical properties that are critical to its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃S | PubChem |

| Molecular Weight | 172.20 g/mol | PubChem |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |

| pKa | The phenolic hydroxyl group imparts acidic properties to the molecule. |

Table 1: Physicochemical Properties of 3-(Hydroxyphenyl) Methyl Sulfone

The presence of both a hydrogen bond donor (the hydroxyl group) and a strong hydrogen bond acceptor (the sulfone group) suggests that this molecule can engage in specific and directional interactions with biological macromolecules, such as enzymes and receptors.

Section 2: Synthesis of 3-(Hydroxyphenyl) Methyl Sulfone: A Two-Step Approach

The synthesis of 3-(Hydroxyphenyl) methyl sulfone can be efficiently achieved through a two-step process starting from the commercially available 3-mercaptophenol. This strategy involves the methylation of the thiol group to form the corresponding thioether, followed by a selective oxidation to the sulfone.

Part 2.1: Experimental Protocol for the Synthesis of 3-(Methylthio)phenol (Intermediate)

This protocol is based on standard procedures for the S-methylation of thiophenols.

Materials:

-

3-Mercaptophenol

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Methanol (MeOH) or Acetone

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-mercaptophenol (1 equivalent) in methanol or acetone.

-

Base Addition: Add sodium hydroxide or potassium carbonate (1.1 equivalents) to the solution and stir until it is completely dissolved. The formation of the thiolate salt will occur.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude 3-(methylthio)phenol can be purified by column chromatography on silica gel if necessary.

Part 2.2: Experimental Protocol for the Oxidation of 3-(Methylthio)phenol to 3-(Hydroxyphenyl) Methyl Sulfone

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for the conversion of sulfides to sulfones.[1]

Materials:

-

3-(Methylthio)phenol

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 3-(methylthio)phenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: Cool the solution in an ice bath. Add m-CPBA (at least 2.2 equivalents) portion-wise to the stirred solution. The use of a slight excess of m-CPBA ensures complete oxidation to the sulfone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to destroy any excess peroxide. Then, wash the organic layer with saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-(Hydroxyphenyl) methyl sulfone can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Section 3: Analytical Characterization

Accurate characterization of the synthesized 3-(Hydroxyphenyl) methyl sulfone is crucial for its use in further research. The following table summarizes the expected NMR spectral data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~3.0-3.2 | singlet | - | -SO₂CH₃ |

| ~7.0-7.6 | multiplet | - | Aromatic protons | |

| ~9.5-10.5 | broad singlet | - | Phenolic -OH | |

| ¹³C NMR | ~44.0 | - | - | -SO₂CH₃ |

| ~115-135 | - | - | Aromatic carbons | |

| ~142.0 | - | - | C-SO₂CH₃ | |

| ~158.0 | - | - | C-OH |

Table 2: Predicted ¹H and ¹³C NMR Data for 3-(Hydroxyphenyl) Methyl Sulfone in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

Section 4: Biological Activity and Therapeutic Potential

The structural features of 3-(Hydroxyphenyl) methyl sulfone suggest its potential as a modulator of inflammatory and oxidative stress pathways. Aromatic sulfones have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4]

Anti-inflammatory and Antioxidant Properties of Phenolic Sulfones

Phenolic compounds are well-established antioxidants, capable of scavenging free radicals and reducing oxidative stress.[5] The combination of a phenol and a sulfone moiety in one molecule presents an intriguing scaffold for the development of dual-action anti-inflammatory and antioxidant agents. The sulfone group can enhance the drug-like properties of the molecule, while the phenolic hydroxyl group can participate in antioxidant activities.[6]

Cyclooxygenase (COX) Inhibition: A Plausible Mechanism of Action

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes.[7] The diarylheterocycle class of COX-2 selective inhibitors often features a methyl sulfone or sulfonamide group.[7] Molecular modeling studies have shown that the methylsulfone group can fit into a specific pocket of the COX-2 active site.[3][4] Although 3-(Hydroxyphenyl) methyl sulfone is not a diarylheterocycle, the presence of the aromatic sulfone moiety suggests that it may exhibit inhibitory activity against COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general framework for assessing the COX inhibitory activity of 3-(Hydroxyphenyl) methyl sulfone.

Materials:

-

Ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

3-(Hydroxyphenyl) methyl sulfone (test compound)

-

Reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

-

Prostaglandin screening EIA kit

-

Assay buffer

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of 3-(Hydroxyphenyl) methyl sulfone or the reference inhibitors for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), terminate the reaction.

-

Prostaglandin Quantification: Measure the amount of prostaglandin produced using a suitable EIA kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Section 5: Future Directions and Conclusion

3-(Hydroxyphenyl) methyl sulfone presents a compelling scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and diseases associated with oxidative stress. Its straightforward synthesis and the established biological activities of related compounds warrant further investigation.

Future research should focus on:

-

Comprehensive Biological Evaluation: A thorough in vitro and in vivo evaluation of the anti-inflammatory and antioxidant activities of 3-(Hydroxyphenyl) methyl sulfone is necessary to quantify its potency and elucidate its precise mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the substitution pattern of the phenyl ring could provide valuable insights into the structural requirements for optimal activity.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(Hydroxyphenyl) methyl sulfone is crucial for its development as a potential drug candidate.

References

-

Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. (2025-08-09). ResearchGate. [Link]

-

Synthesis of ortho-(methylthio)phenol. PrepChem.com. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. [Link]

-

3-(Methylsulfonyl)phenol. PubChem. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

-

3-Hydroxythiophenol. Chemdad. [Link]

-

Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones. SciSpace. [Link]

-

Anti-inflammatory and antioxidant phenolic compounds. ResearchGate. [Link]

-

Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. ACS Publications. [Link]

-

Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Taylor & Francis Online. [Link]

-

1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Wiley Online Library. [Link]

-

Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

-

Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]

-

2-NAPHTHALENETHIOL. Organic Syntheses. [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]

Sources

- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the Aryl Sulfone Moiety

An In-depth Technical Guide to the Synthesis of Methyl m-Hydroxyphenyl Sulfone

Methyl m-hydroxyphenyl sulfone, also known as 3-(methylsulfonyl)phenol, is a key structural motif and versatile intermediate in the fields of medicinal chemistry and advanced materials science. The sulfone group (R-SO₂-R') is a robust and highly polar functional group, prized for its ability to act as a hydrogen bond acceptor and its metabolic stability. These characteristics make it a valuable component in the design of bioactive molecules, where it can enhance pharmacokinetic properties such as solubility and cell permeability.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core principles and practical methodologies for the synthesis of this important compound, emphasizing the causality behind experimental choices to ensure both scientific rigor and practical applicability.

Primary Synthetic Strategy: Oxidation of a Thioether Precursor

The most reliable and regiochemically precise route to methyl m-hydroxyphenyl sulfone is the oxidation of its corresponding thioether, 3-(methylthio)phenol. This strategy bifurcates the synthetic challenge into two manageable stages: first, the synthesis of the thioether precursor, and second, its subsequent oxidation to the target sulfone. This approach offers excellent control over the final substitution pattern, circumventing the regioselectivity issues inherent in direct electrophilic substitution on a phenol ring.[2][3]

Part 1: Synthesis of the 3-(Methylthio)phenol Precursor

The critical first step is the formation of the C-S bond at the meta position relative to the hydroxyl group. A common and effective method begins with a commercially available and appropriately substituted starting material, such as 3-aminophenol or 3-bromophenol. The Sandmeyer-type reaction from 3-aminophenol is a classic and effective approach.

Causality of Experimental Design: The choice of 3-aminophenol is strategic. The amino group can be readily converted into a diazonium salt, which is an excellent leaving group (N₂ gas) and can be displaced by a variety of nucleophiles. Using a methyl sulfide source, such as dimethyl disulfide in the presence of a reducing agent or a methyl xanthate followed by hydrolysis, allows for the precise installation of the methylthio group.

Part 2: Oxidation of 3-(Methylthio)phenol to Methyl m-Hydroxyphenyl Sulfone

With the precursor in hand, the final step is the oxidation of the sulfide to a sulfone. This transformation is a cornerstone of organosulfur chemistry and can be achieved with high efficiency using a variety of oxidizing agents.

Mechanism and Reagent Selection: The oxidation proceeds in two steps: first from sulfide to sulfoxide, and then from sulfoxide to sulfone. To ensure the reaction goes to completion, a sufficient stoichiometry of the oxidizing agent is required (typically at least two equivalents).

Common oxidizing agents include:

-

Hydrogen Peroxide (H₂O₂): An inexpensive and environmentally benign reagent, often used in acetic acid or with catalysts like niobium carbide for high efficiency.[3]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and reliable oxidant for this transformation, known for clean reactions and high yields.[3][4]

-

Potassium Peroxymonosulfate (Oxone®): A versatile and stable solid oxidant, soluble in water, making it a practical choice for various solvent systems.

The choice of oxidant is often dictated by factors such as substrate compatibility, desired reaction conditions (temperature, solvent), and ease of workup. For laboratory-scale synthesis, m-CPBA offers excellent predictability and performance.

Workflow for Thioether Oxidation Pathway

Caption: Synthesis of Methyl m-Hydroxyphenyl Sulfone via Oxidation.

Experimental Protocol: Oxidation of 3-(Methylthio)phenol

This protocol describes the oxidation step using Oxone® as a robust and easily handled oxidizing agent.

Materials and Equipment:

-

3-(Methylthio)phenol

-

Potassium peroxymonosulfate (Oxone®)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(methylthio)phenol (1.0 eq) in a 1:1 mixture of methanol and water.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Oxidant Addition: Add Oxone® (2.2 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, partition the mixture between ethyl acetate and water.[5] Collect the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 4-(methylsulfonyl)phenol.[6]

Alternative Strategy: Friedel-Crafts Sulfonylation

The Friedel-Crafts sulfonylation is a powerful method for forming aryl sulfones via electrophilic aromatic substitution.[7] However, its application for the direct synthesis of the meta-hydroxyphenyl isomer is challenging due to the strong ortho-, para-directing influence of the hydroxyl group.[8]

The Challenge of Regioselectivity: Direct sulfonylation of phenol with methanesulfonyl chloride or a related agent under standard Friedel-Crafts conditions (e.g., AlCl₃ catalyst) would overwhelmingly yield a mixture of 2-hydroxyphenyl and 4-hydroxyphenyl methyl sulfones. The formation of the desired 3-hydroxy isomer would be minimal.

Strategic Considerations for an Indirect Approach: To utilize a Friedel-Crafts strategy, one would need to:

-

Start with a meta-directing group: Begin with a precursor like nitrobenzene or benzonitrile, perform the methylsulfonylation which would be directed to the meta position, and then chemically transform the directing group into a hydroxyl group. This multi-step process is often lower in overall yield and more complex than the thioether oxidation route.

-

Employ Advanced Catalysis: Modern research into solid acid catalysts, such as Fe³⁺-exchanged montmorillonite clays or specific zeolites like zeolite beta, has shown potential for altering traditional regiochemical outcomes in Friedel-Crafts reactions.[7][9] These catalysts can offer eco-friendly and reusable alternatives to traditional Lewis acids, though achieving high meta-selectivity for an activated ring like phenol remains a significant synthetic hurdle.[9]

General Mechanism of Friedel-Crafts Sulfonylation

Caption: General Mechanism of Friedel-Crafts Sulfonylation.

Comparative Analysis of Synthetic Routes

| Feature | Method 1: Thioether Oxidation | Method 2: Indirect Friedel-Crafts |

| Regioselectivity | Excellent; determined by the precursor synthesis. | Poor for direct synthesis; requires a multi-step indirect approach. |

| Key Reagents | Oxidizing agents (m-CPBA, H₂O₂, Oxone®). | Methanesulfonyl chloride, strong Lewis or solid acids (AlCl₃, Zeolites).[7] |

| Starting Materials | Readily available substituted phenols (e.g., 3-aminophenol). | Requires precursors with meta-directing groups (e.g., nitrobenzene). |

| Advantages | High predictability, excellent regiochemical control, generally high yields. | Powerful method for many aryl sulfones; potential for catalyst recycling with solid acids.[9] |

| Disadvantages | Two-stage process (precursor synthesis + oxidation). | Not viable for direct synthesis of the target; indirect routes are often long and low-yielding. |

Purification and Characterization

The final product, methyl m-hydroxyphenyl sulfone, is a solid at room temperature. Purification is typically achieved through recrystallization or silica gel chromatography.

Expected Analytical Data:

-

Appearance: White to off-white solid.

-

Melting Point: Approximately 93-97 °C.

-

¹H NMR: Expected signals for the aromatic protons (with splitting patterns characteristic of 1,3-disubstitution), the methyl sulfone singlet, and the phenolic hydroxyl proton.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, aromatic C-H stretches, and strong, characteristic stretches for the S=O bonds of the sulfone group.[10][11]

Conclusion

For the synthesis of methyl m-hydroxyphenyl sulfone, the oxidation of a 3-(methylthio)phenol precursor stands as the superior and most practical strategy for researchers. It offers unparalleled control over regiochemistry, ensuring the desired meta-substitution pattern is achieved with high fidelity. While Friedel-Crafts sulfonylation is a fundamental reaction in organic synthesis, its inherent limitations in directing electrophilic attack to the meta position of an activated phenol ring render it unsuitable for a direct approach. Understanding the mechanistic underpinnings and strategic advantages of the thioether oxidation pathway provides scientists with a robust and reliable method to access this valuable chemical building block for further research and development.

References

-

CN102267976A - Preparation method for m-cresol purple - Google Patents.

-

Synthesis of aryl [35S]sulfones: Friedel–Crafts sulfonylation of aryl ethers with high specific activity [35S]methanesulfonyl chloride - ResearchGate.

-

WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents.

-

Synthesis and biological properties of aryl methyl sulfones - PubMed.

-

A reagent to access methyl sulfones - PMC - NIH.

-

Sulfone synthesis by oxidation - Organic Chemistry Portal.

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC.

-

Phenol - Wikipedia .

-

Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry | The Journal of Organic Chemistry - ACS Publications.

-

Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

-

4-(Methylsulfonyl)phenol synthesis - ChemicalBook.

-

Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - SciSpace.

-

FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... - ResearchGate.

-

4-Hydroxyphenyl Methyl Sulfone | 14763-60-1 - TCI Chemicals.

-

Sulfone, methyl phenyl - the NIST WebBook.

Sources

- 1. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 7. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfone, methyl phenyl [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 3-(Methylsulfonyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the development, formulation, and efficacy of active pharmaceutical ingredients (APIs). This in-depth technical guide focuses on the solubility characteristics of 3-(Methylsulfonyl)phenol, a versatile organic compound with significant potential in medicinal chemistry. This document provides a comprehensive analysis of the theoretical and practical aspects of its solubility in a range of common organic solvents. We will explore the underlying molecular interactions governing solubility, present available solubility data, and detail established experimental methodologies for its determination. This guide is intended to be a valuable resource for researchers and formulation scientists, enabling informed solvent selection for synthesis, purification, and drug delivery system design.

Introduction: The Significance of 3-(Methylsulfonyl)phenol

3-(Methylsulfonyl)phenol, a white to off-white solid, is an aromatic compound featuring a hydroxyl group and a methylsulfonyl group attached to a benzene ring at the meta position.[1] The presence of the strongly electron-withdrawing methylsulfonyl group, coupled with the acidic phenolic proton, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The sulfonyl functional group is a common motif in medicinal chemistry, often incorporated to enhance biological activity, modulate lipophilicity, and improve metabolic stability. Understanding the solubility of 3-(Methylsulfonyl)phenol is paramount for its effective utilization in drug discovery and development, impacting everything from reaction kinetics during synthesis to bioavailability in final formulations.

Physicochemical Properties of 3-(Methylsulfonyl)phenol

A thorough understanding of the physicochemical properties of 3-(Methylsulfonyl)phenol is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃S | [2] |

| Molecular Weight | 172.20 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | No experimental data found for the 3-isomer. The related 4-(methylsulfonyl)phenol has a melting point of 88-97 °C. | [3] |

| pKa | No experimental data found for the 3-isomer. The related 4-(methylsulfonyl)phenol has a pKa of 7.83. | |

| Computed XLogP3 | 0.5 | [2] |

The computed XLogP3 value of 0.5 suggests that 3-(Methylsulfonyl)phenol is a relatively polar molecule, which is consistent with the presence of the polar hydroxyl and methylsulfonyl groups.[2] This polarity is a key determinant of its solubility in various organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For 3-(Methylsulfonyl)phenol, several key interactions influence its solubility:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are therefore expected to be good solvents for this compound.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and sulfur atoms. Polar aprotic solvents, such as acetone and ethyl acetate, can engage in dipole-dipole interactions, contributing to solubilization.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and will play a role in the dissolution process, particularly in less polar solvents.

The interplay of these forces, along with the energy required to overcome the crystal lattice energy of the solid, determines the extent of solubility in a given solvent.

Solubility Profile of 3-(Methylsulfonyl)phenol in Organic Solvents

Expected Solubility Trends:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions. Also expected to be highly soluble in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO) .

-

Moderate Solubility: Likely to exhibit moderate solubility in solvents of intermediate polarity like ethyl acetate .

-

Low to Negligible Solubility: Expected to have poor solubility in nonpolar solvents such as toluene, hexane, and other hydrocarbons . The energy gained from solute-solvent interactions in these systems is insufficient to overcome the strong intermolecular forces within the polar solute and the solvent itself.

It is crucial to note that these are qualitative predictions. For precise formulation and process development, experimental determination of solubility is indispensable.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The two most common and reliable methods are the equilibrium shake-flask method and the crystal-clear point (or solvent addition) method.

Equilibrium Shake-Flask Method

This is considered the "gold standard" for thermodynamic solubility determination.

-

Preparation: Add an excess amount of solid 3-(Methylsulfonyl)phenol to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the solid phase. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For more rapid and complete separation, the suspension can be centrifuged or filtered. Filtration should be performed using a filter material that is chemically inert to the solvent and does not adsorb the solute.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: Determine the concentration of 3-(Methylsulfonyl)phenol in the diluted sample by comparing its analytical response to a calibration curve prepared from standards of known concentration.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or g/100mL.

Crystal-Clear Point Method (Solvent Addition)

This method is particularly useful for rapid screening of solvents and for systems where only a small amount of the compound is available.

-

Preparation: Place a known mass of 3-(Methylsulfonyl)phenol into a vial equipped with a magnetic stir bar and a temperature probe.

-

Solvent Addition: Gradually add the solvent of interest to the vial at a constant, controlled rate while stirring vigorously.

-

Observation: Monitor the suspension visually or with an automated turbidity probe until all the solid material has dissolved, marking the "clear point."

-

Calculation: The solubility is calculated based on the total volume of solvent added to dissolve the known mass of the solute.

This method determines the kinetic solubility, which can sometimes be higher than the thermodynamic solubility due to the formation of supersaturated solutions.

Factors Influencing the Solubility of 3-(Methylsulfonyl)phenol

Several factors can influence the solubility of 3-(Methylsulfonyl)phenol in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally determined for each solvent system, as the magnitude of the effect can vary significantly.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

-

pH (in protic solvents): For protic solvents, particularly water and to a lesser extent alcohols, the pH can influence the ionization state of the phenolic hydroxyl group. At pH values above the pKa, the phenol will be deprotonated to the phenoxide, which is generally more soluble in polar solvents.

Conclusion and Future Perspectives

3-(Methylsulfonyl)phenol is a compound of significant interest in the pharmaceutical and agrochemical industries. While its polar nature suggests good solubility in polar organic solvents, a comprehensive, quantitative understanding of its solubility profile is essential for its effective application. This guide has outlined the theoretical principles governing its solubility and provided detailed protocols for its experimental determination. The lack of publicly available quantitative solubility data highlights a clear need for further research in this area. Such data would be invaluable for streamlining process development, enabling rational formulation design, and ultimately accelerating the journey of new chemical entities from the laboratory to the market.

References

-

PubChem. 3-(Methylsulfonyl)phenol. National Institutes of Health. [Link]

Sources

Spectroscopic Characterization Guide: 3-(Methylsulfonyl)phenol

[1]

Executive Summary

3-(Methylsulfonyl)phenol (CAS: 14763-61-2), also known as 3-hydroxyphenyl methyl sulfone, is a critical organosulfur intermediate used in the synthesis of pharmaceutical agents (e.g., GPR119 agonists, glucokinase activators) and agrochemicals.[1] Its structure combines a phenolic hydroxyl group (electron-donating) and a methylsulfonyl group (electron-withdrawing) in a meta relationship.[1] This unique electronic push-pull system creates distinct spectroscopic signatures essential for quality control and structural validation.[1]

This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, MS) for 3-(methylsulfonyl)phenol, designed for researchers requiring high-fidelity structural confirmation.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-(Methylsulfonyl)phenol |

| CAS Number | 14763-61-2 |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 78–82 °C (Typical for aryl methyl sulfones) |

| Solubility | Soluble in DMSO, Methanol, Acetone; Sparingly soluble in water |

| pKa | ~9.33 (Phenolic OH) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The meta-substitution pattern breaks the symmetry of the aromatic ring, resulting in four distinct aromatic proton environments.[1] The strong electron-withdrawing nature of the sulfonyl group (-SO₂Me) deshields adjacent protons, while the phenolic -OH provides shielding effects, particularly at the ortho and para positions relative to itself.[1]

1H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 10.20 | Broad Singlet (s) | 1H | -OH | Phenolic proton; chemical shift varies with concentration and H-bonding.[1] |

| 7.45 | Multiplet (m) | 1H | Ar-H (C5) | Meta to both substituents; least electronically perturbed.[1] |

| 7.35 | Doublet (d) / Singlet | 1H | Ar-H (C2) | Ortho to both -OH and -SO₂Me. Deshielded by SO₂, shielded by OH.[1] |

| 7.20 | Doublet (d) | 1H | Ar-H (C6) | Ortho to -OH, Para to -SO₂Me.[1] |

| 7.05 | Doublet (d) | 1H | Ar-H (C4) | Para to -OH, Ortho to -SO₂Me.[1] |

| 3.18 | Singlet (s) | 3H | -SO₂CH₃ | Characteristic methyl sulfone peak; highly diagnostic.[1] |

Note: In CDCl₃, the phenolic proton may appear sharper or shift upfield (~5-7 ppm) depending on water content, but DMSO-d₆ is preferred to ensure solubility and distinct OH observation.[1]

13C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 158.5 | Quaternary (C-O) | C1 (Phenolic carbon) |

| 142.1 | Quaternary (C-S) | C3 (Sulfonyl carbon) |

| 130.8 | Methine (CH) | C5 |

| 119.5 | Methine (CH) | C6 |

| 118.2 | Methine (CH) | C4 |

| 113.4 | Methine (CH) | C2 |

| 43.8 | Methyl (CH₃) | -SO₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonded hydroxyl group and the intense sulfonyl stretching vibrations.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3200–3450 | Broad, Strong | O-H | Phenolic O-H stretch (H-bonded).[1] |

| 3010–3090 | Weak | C-H (Ar) | Aromatic C-H stretch.[1] |

| 2920–2980 | Weak | C-H (Alk) | Methyl C-H stretch.[1][2] |

| 1585, 1480 | Medium | C=C | Aromatic ring skeletal vibrations. |

| 1290–1310 | Strong | S=O | Asymmetric sulfone stretch.[1] |

| 1130–1150 | Strong | S=O | Symmetric sulfone stretch (Highly diagnostic).[1] |

| 1220 | Strong | C-O | Phenolic C-O stretch.[1] |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 172 [M]⁺[1]

The fragmentation of aryl methyl sulfones typically involves the extrusion of SO₂ or the loss of the methyl group. However, the phenolic group adds a pathway for CO loss.

| m/z | Abundance | Fragment Ion | Interpretation |

| 172 | High | [M]⁺ | Molecular ion (Stable aromatic sulfone).[1] |

| 157 | Low/Med | [M - CH₃]⁺ | Loss of methyl radical from sulfone. |

| 109 | Medium | [M - SOCH₃]⁺ | Rearrangement loss.[1] |

| 93 | High | [C₆H₅O]⁺ | Loss of -SO₂CH₃; formation of phenoxy cation.[1] |

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation.[1] |

| 65 | Medium | [C₅H₅]⁺ | Cyclopentadienyl cation (Loss of CO from phenol). |

Fragmentation Pathway Visualization

Caption: Proposed EI-MS fragmentation pathway for 3-(methylsulfonyl)phenol showing primary loss of the sulfonyl moiety and subsequent ring degradation.

Experimental Protocols

To ensure reproducibility of the data presented above, follow these standardized sample preparation protocols.

NMR Sample Preparation

Objective: Obtain high-resolution spectra without water interference.

-

Drying: Dry the solid compound in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.[1]

-

Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard.[1]

-

Concentration:

-

1H NMR: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

13C NMR: Dissolve 20–30 mg of sample in 0.6 mL solvent to improve signal-to-noise ratio.

-

-

Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube to remove undissolved particulates.

IR Sample Preparation (KBr Pellet)

Objective: Minimize moisture bands (3400 cm⁻¹) that obscure the phenolic O-H.[1]

-

Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr (dried at 110°C).

-

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved.

-

Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent pellet.

-

Measurement: Record background spectrum of pure KBr before sample measurement.

Analytical Workflow Diagram

Caption: Recommended analytical workflow for the structural validation of 3-(methylsulfonyl)phenol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637556, 3-(Methylsulfonyl)phenol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl Phenyl Sulfone (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR shift prediction principles).

An In-depth Technical Guide to 3-(Methylsulfonyl)phenol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)phenol, a versatile organic compound with significant applications in medicinal chemistry and organic synthesis. While the precise historical genesis of its discovery remains nuanced within the broader context of research on substituted phenols and sulfones, this document delineates its physicochemical properties, outlines robust synthetic methodologies, and explores its role as a critical building block in the development of modern pharmaceuticals. Through detailed protocols, mechanistic insights, and a survey of its contemporary applications, this guide serves as an essential resource for researchers engaged in drug discovery and development.

Introduction and Physicochemical Profile

3-(Methylsulfonyl)phenol, also known as 3-hydroxyphenyl methyl sulfone, is an aromatic organic compound characterized by a phenol ring substituted with a methylsulfonyl group at the meta-position.[1] This substitution pattern imparts a unique combination of properties that make it a valuable intermediate in chemical synthesis. The presence of the polar sulfonyl group enhances its solubility in polar solvents, while the phenolic hydroxyl group provides a reactive site for a variety of chemical transformations.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 14763-61-2 | [1] |

| Molecular Formula | C₇H₈O₃S | [2] |

| Molecular Weight | 172.20 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| IUPAC Name | 3-(Methylsulfonyl)phenol | [2] |

| Synonyms | 3-Hydroxyphenyl methyl sulfone, Methyl m-hydroxyphenyl sulfone | [1] |

Spectroscopic Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the sulfonyl group being significantly deshielded, and the methyl carbon of the sulfonyl group.[2] |

| FTIR | Characteristic absorption bands for the O-H stretch of the phenol, aromatic C-H stretches, and the symmetric and asymmetric S=O stretches of the sulfone group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Historical Context and Discovery

Pinpointing a singular "discovery" of 3-(Methylsulfonyl)phenol is challenging, as its emergence is intertwined with the broader history of organic synthesis and the exploration of substituted aromatic compounds. The late 19th and early 20th centuries saw a surge in the synthesis and characterization of a vast array of phenols and their derivatives. While a specific foundational paper for this exact molecule is not readily apparent in historical chemical literature, its synthesis would have been accessible through well-established reactions of the time.

The conceptual framework for its creation likely arose from the extensive research into sulfonation and oxidation reactions of aromatic compounds. Key milestones that paved the way for its synthesis include:

-

The development of sulfonation reactions: The ability to introduce sulfonic acid groups onto aromatic rings was a pivotal advancement in organic chemistry.

-

The oxidation of thioethers: The conversion of sulfides to sulfoxides and sulfones became a fundamental transformation.

-

The chemistry of phenols: The reactivity of the hydroxyl group on a benzene ring was extensively studied, allowing for a wide range of derivatizations.

It is probable that 3-(Methylsulfonyl)phenol was first synthesized as part of a systematic investigation into the properties of substituted phenols or as an intermediate in a larger synthetic endeavor, rather than being the primary focus of a singular discovery. Its significance grew as the importance of sulfone-containing molecules in medicinal chemistry became more apparent in the mid to late 20th century.

Synthetic Methodologies

Several viable synthetic routes to 3-(Methylsulfonyl)phenol exist, leveraging common starting materials and well-understood reaction mechanisms. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and purity requirements.

Route 1: Oxidation of 3-(Methylthio)anisole and Subsequent Demethylation

This two-step approach is a common and reliable method for the synthesis of hydroxyphenyl sulfones. It involves the oxidation of a readily available thioether followed by the cleavage of a methyl ether to unmask the phenolic hydroxyl group.

Workflow Diagram:

Sources

3-(Methylsulfonyl)phenol synonyms and nomenclature

An In-Depth Technical Guide to 3-(Methylsulfonyl)phenol: Nomenclature, Properties, and Applications

Introduction

3-(Methylsulfonyl)phenol is an organic compound featuring a phenolic hydroxyl group and a methylsulfonyl group attached to a benzene ring at the meta (1,3) positions. This arrangement of functional groups imparts a unique combination of polarity, reactivity, and structural characteristics, making it a valuable intermediate in organic synthesis. Its utility is most pronounced in the development of pharmaceuticals and agrochemicals, where the methylsulfonyl moiety is often incorporated to enhance physicochemical properties such as solubility and metabolic stability.[1][2] This guide offers a comprehensive overview of 3-(Methylsulfonyl)phenol, detailing its nomenclature, physicochemical and safety profiles, a representative synthetic pathway, and its applications, particularly within the context of drug discovery and development.

Part 1: Chemical Identity and Nomenclature

Accurate identification is critical in research and development. 3-(Methylsulfonyl)phenol is systematically named based on IUPAC conventions, but is also known by several common synonyms. Its identity is unequivocally confirmed by its CAS Registry Number.

The structural representation of 3-(Methylsulfonyl)phenol is provided below. The molecule consists of a central benzene ring substituted with a hydroxyl (-OH) group and a methylsulfonyl (-SO₂CH₃) group.

Caption: 2D Structure of 3-(Methylsulfonyl)phenol

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylsulfonylphenol | [3] |

| Synonyms | 3-(Hydroxyphenyl) methyl sulfone, Methyl m-hydroxyphenyl sulfone, Phenol, m-(methylsulfonyl)- | [1][3] |

| CAS Registry No. | 14763-61-2 | [1][3] |

| PubChem CID | 637556 | [3] |

| Molecular Formula | C₇H₈O₃S | [1][3] |

| Molecular Weight | 172.20 g/mol | [3] |

| InChI Key | MRZXZRGNTXHLKA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)O |[3] |

Part 2: Physicochemical and Safety Profile

The physical properties of 3-(Methylsulfonyl)phenol are dictated by its functional groups. The phenolic hydroxyl group allows for hydrogen bonding, while the highly polar methylsulfonyl group enhances solubility in polar solvents.[1] These characteristics are crucial for its application as a reagent and synthetic intermediate.

Table 2: Physicochemical Properties

| Property | Value | Source |